Product packaging for Benzene, 2,5-dimethoxy-1,3-dinitro-(Cat. No.:CAS No. 15174-07-9)

Benzene, 2,5-dimethoxy-1,3-dinitro-

Cat. No.: B8703189
CAS No.: 15174-07-9
M. Wt: 228.16 g/mol
InChI Key: HNAAOKVBUUHVET-UHFFFAOYSA-N
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Description

Benzene, 2,5-dimethoxy-1,3-dinitro- is a useful research compound. Its molecular formula is C8H8N2O6 and its molecular weight is 228.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O6 B8703189 Benzene, 2,5-dimethoxy-1,3-dinitro- CAS No. 15174-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15174-07-9

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

IUPAC Name

2,5-dimethoxy-1,3-dinitrobenzene

InChI

InChI=1S/C8H8N2O6/c1-15-5-3-6(9(11)12)8(16-2)7(4-5)10(13)14/h3-4H,1-2H3

InChI Key

HNAAOKVBUUHVET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

Context and Significance of Substituted Dinitrobenzenes in Chemical Synthesis

Substituted dinitrobenzenes are aromatic compounds characterized by a benzene (B151609) ring bearing two nitro groups (-NO2) and at least one other substituent. The strong electron-withdrawing nature of the two nitro groups significantly deactivates the benzene ring towards electrophilic substitution. Conversely, and more importantly for their synthetic utility, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net In this type of reaction, a nucleophile can displace a suitable leaving group (such as a halogen) on the ring, a process that is greatly facilitated by the presence of ortho- and para-directing nitro groups that can stabilize the intermediate Meisenheimer complex. researchgate.net

This reactivity profile makes substituted dinitrobenzenes valuable intermediates in the synthesis of a wide range of more complex molecules. The nitro groups can be readily reduced to amino groups, which then serve as a gateway to a vast array of further chemical transformations, including diazotization and the formation of azo compounds. youtube.com Consequently, these compounds are foundational in the production of dyes, pharmaceuticals, and other specialty chemicals.

Overview of Dinitro Dimethoxybenzene Isomers and Their Research Relevance

The introduction of two methoxy (B1213986) (-OCH3) groups onto a dinitrobenzene core gives rise to a series of dinitro-dimethoxybenzene isomers. The positions of these four substituents on the benzene (B151609) ring dictate the molecule's symmetry, polarity, and reactivity, thereby influencing its potential applications. The synthesis of these isomers typically involves the nitration of the corresponding dimethoxybenzene precursor. chemsrc.comnih.gov

For instance, the nitration of 1,4-dimethoxybenzene (B90301) can yield 1,4-dimethoxy-2,5-dinitrobenzene (B2897924). nih.gov This isomer, along with others like 1,2-dimethoxy-4,5-dinitrobenzene, has been a subject of interest in synthetic chemistry. nih.gov The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro groups creates a nuanced electronic environment that can be exploited for specific synthetic goals. Research into these isomers often focuses on their utility as precursors for larger, more complex molecules, including macrocycles and heterocyclic compounds. nih.gov The electrochemical properties of dimethoxy-nitrobenzene derivatives have also been investigated, particularly the potential for the nitro group to be reduced, which has implications for understanding their biological activity. researchgate.net

Scope of Academic Inquiry for Benzene, 2,5 Dimethoxy 1,3 Dinitro Research

Nitration of Substituted Dimethoxybenzenes

The introduction of nitro groups onto the aromatic ring of dimethoxybenzene derivatives is a key transformation in the synthesis of various chemical intermediates. The activating nature of the methoxy groups facilitates electrophilic aromatic substitution, but also necessitates careful control of reaction conditions to achieve the desired dinitration pattern and avoid side reactions.

Nitration of 1,4-dimethoxybenzene (B90301) to Yield 1,4-Dimethoxy-2,5-dinitrobenzene (B2897924) and 1,4-Dimethoxy-2,3-dinitrobenzene (B1196538) Isomers

The nitration of 1,4-dimethoxybenzene typically yields a mixture of two main dinitro isomers: 1,4-dimethoxy-2,5-dinitrobenzene and 1,4-dimethoxy-2,3-dinitrobenzene. The formation of these isomers is a consequence of the directing effects of the two methoxy groups on the aromatic ring. While both are activating groups and ortho-, para-directing, the initial mononitration product, 1,4-dimethoxy-2-nitrobenzene, dictates the position of the second nitro group.

The synthesis generally involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. mdma.ch The reaction is typically carried out in a solvent, with acetic acid being a common choice. mdma.chchegg.com The electron-rich nature of the 1,4-dimethoxybenzene ring makes it highly reactive towards electrophilic nitration. mdma.ch

The choice of solvent also plays a critical role in determining the isomer ratio. nih.govacs.org Detailed studies using density functional theory (DFT) have suggested that solvation effects can significantly alter the regioselectivity of the dinitration of 1,4-dimethoxybenzene. nih.govacs.org This indicates that by carefully selecting the solvent, it is possible to tune the reaction to favor the formation of a specific isomer. nih.gov The competition between nitration and oxidative dealkylation, another potential side reaction, is also modulated by the concentration of nitric acid. mdma.ch

Table 1: Influence of Reaction Conditions on the Nitration of 1,4-Dimethoxybenzene

ReagentsSolventTemperature (°C)Product(s)Yield (%)Reference
Nitric acid, Sulfuric acidAcetic acidVaried1,4-Dimethoxy-2-nitrobenzene, 1,4-Dimethoxy-2,5-dinitrobenzene, BenzoquinonesVaried mdma.ch
Concentrated Nitric acidDMF0–51,4-Dimethoxy-2,5-dinitrobenzene-
Nitric acid-100 (373 K)1,4-Dimethoxy-2,3-dinitrobenzene90
Nitric acid (6.0 M)Glacial Acetic AcidRoom Temperature, then ice bath1,4-Dimethoxy-2-nitrobenzene- chegg.com

Note: Yields and specific isomer ratios are highly dependent on the precise experimental parameters.

For industrial-scale production of dinitro-dimethoxybenzene isomers, careful control over reaction conditions is paramount to ensure both high yield and purity. The exothermic nature of nitration reactions requires efficient heat management to prevent runaway reactions and the formation of undesired byproducts, such as those resulting from over-nitration or oxidative degradation. mdma.ch The choice of reagents and solvents must also consider factors such as cost, safety, and environmental impact. While specific industrial processes are often proprietary, the principles of controlling temperature and reagent stoichiometry, as derived from laboratory-scale studies, are fundamental to large-scale manufacturing.

Nitration of p-Methoxyphenol for Dinitro-Dimethoxybenzene Derivatives

An alternative route to dinitro-dimethoxybenzene derivatives involves the nitration of p-methoxyphenol. One reported method describes dissolving p-methoxyphenol in concentrated nitric acid, followed by the slow addition of a nitrosulfonate mixed acid. This process is stated to yield crystalline 1,4-dimethoxy-2,5-dinitrobenzene. This approach introduces the nitro groups prior to the methylation of the second hydroxyl group, offering a different synthetic strategy to access these compounds.

Nitration of 2-Fluoro-1,4-dimethoxybenzene to Form 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

The nitration of 2-fluoro-1,4-dimethoxybenzene provides a route to a fluorinated analog of the dinitro-dimethoxybenzene series. Treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0 °C has been shown to produce 1-fluoro-2,5-dimethoxy-4-nitrobenzene in a high yield of 90%. mdpi.com In this reaction, the fluorine atom acts as a para-directing group, leading to the specific regiochemistry of the resulting nitro compound. This is in contrast to the directing effect of the nitro group in 1,4-dimethoxy-2-nitrobenzene, which directs the incoming electrophile to the adjacent position. mdpi.com

Synthesis of 2,4-Dinitro-1,3-dimethoxybenzene via Nitration of 2-Nitro-1,3-dimethoxybenzene

The synthesis of 2,4-dinitro-1,3-dimethoxybenzene can be achieved through a two-step process starting from 2-nitroresorcinol (B108372). The first step involves the alkylation of 2-nitroresorcinol to form 2-nitro-1,3-dimethoxybenzene. Subsequent nitration of this intermediate yields the desired 2,4-dinitro-1,3-dimethoxybenzene. prepchem.com This method highlights a strategy where the sequential introduction of functional groups allows for the synthesis of a specific isomer that may not be readily accessible through the direct dinitration of the parent dimethoxybenzene.

Synthetic Routes for Other Dinitro-Substituted Anisoles and Xylenes

The synthesis of dinitro-substituted aromatic compounds is typically achieved through electrophilic nitration, though the specific conditions and resulting isomer distribution can vary significantly based on the substrate and reagents.

The nitration of p-xylene (B151628), for instance, can be performed in a stepwise manner to yield dinitro and trinitro derivatives. The mononitration of p-xylene is readily accomplished at 30°C. nih.gov Subsequent nitration of the resulting nitro-p-xylene to dinitro-p-xylene (DPX) requires more forceful conditions, typically a temperature of 80°C. nih.govnih.gov Further nitration to achieve trinitro-p-xylene necessitates even higher temperatures, around 120°C. nih.govnih.gov Direct nitration of p-xylene can lead to the formation of all three possible dinitro isomers (2,3-, 2,5-, and 2,6-dinitro-p-xylene), with separation of the isomers being a notable challenge. nih.gov

In the case of dimethoxybenzenes, the synthesis of dinitro derivatives is also well-documented. 2,4-Dinitro-1,3-dimethoxybenzene can be synthesized through a multi-step process starting from 2-nitroresorcinol. This process involves the alkylation of 2-nitroresorcinol to form 2-nitro-1,3-dimethoxybenzene, which is then subjected to a further nitration step to yield the final 2,4-dinitro product. prepchem.com

The nitration of 1,4-dimethoxybenzene provides a direct route to dinitro isomers. This reaction yields 1,4-dimethoxy-2,3-dinitrobenzene as the primary product, along with the isomeric 1,4-dimethoxy-2,5-dinitrobenzene. researchgate.net Similarly, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0°C produces 1-fluoro-2,5-dimethoxy-4-nitrobenzene in a high yield of 90%. mdpi.com

Table 1: Synthetic Conditions for Dinitro-Substituted Aromatics

Starting Material Product(s) Reagents & Conditions Reference
p-Xylene Dinitro-p-xylene Nitration of nitro-p-xylene at 80°C nih.govnih.gov
2-Nitroresorcinol 2,4-Dinitro-1,3-dimethoxybenzene 1. Alkylation 2. Nitration prepchem.com
1,4-Dimethoxybenzene 1,4-Dimethoxy-2,3-dinitrobenzene & 1,4-Dimethoxy-2,5-dinitrobenzene Nitric acid in acetic acid researchgate.netresearchgate.net
2-Fluoro-1,4-dimethoxybenzene 1-Fluoro-2,5-dimethoxy-4-nitrobenzene Nitric acid at 0°C mdpi.com

Regioselectivity in Nitration Reactions of Dialkoxybenzenes

The position of the incoming nitro groups during the dinitration of dialkoxybenzenes is governed by a combination of electronic and steric effects, and in some cases, the reaction conditions themselves.

The dinitration of 1,2-dialkoxybenzenes exhibits a remarkable and previously unexplained regioselectivity. nih.govacs.org Experimental investigations have shown that this reaction proceeds to give exclusively the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.govacs.org This high degree of selectivity was not readily explained by simple electronic or steric arguments.

Recent detailed density functional theory (DFT) analyses have shed light on this phenomenon. The results suggest that the reaction mechanism likely involves a single electron transfer (SET) process. nih.gov According to this model, the regioselectivity is primarily dictated by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. The HOMO's structure, in turn, defines the structure of the singly-occupied molecular orbital (SOMO) of the aromatic radical cation that forms during the SET process, ultimately directing the incoming electrophile to the 4 and 5 positions. nih.gov

The dinitration of 1,4-dialkoxybenzene derivatives also displays a surprising regioselectivity that has, until recently, lacked a clear explanation. nih.govacs.org Unlike the case of 1,2-dialkoxybenzenes, the selectivity in the dinitration of the 1,4-isomers appears to be heavily influenced by the reaction environment.

The regioselectivity of electrophilic aromatic substitution reactions, including nitration, is fundamentally controlled by the electronic properties of the substituents already present on the benzene ring. lumenlearning.com These substituents can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comminia.edu.eg Deactivating groups withdraw electron density, making the ring less reactive. lumenlearning.comminia.edu.eg

The methoxy group (-OCH3) is a powerful activating group. minia.edu.eg Through resonance, it donates electron density specifically to the ortho and para positions, making these sites significantly more reactive towards electrophiles. pressbooks.publibretexts.org Consequently, the methoxy group is a strong ortho-, para-director. pressbooks.pub

Conversely, the nitro group (-NO2) is a strongly deactivating group due to its electron-withdrawing nature. minia.edu.eg It deactivates the entire ring but has a more pronounced effect on the ortho and para positions. This leaves the meta position as the least deactivated and therefore the most favorable site for attack by an incoming electrophile. The nitro group is thus a meta-director. pressbooks.publibretexts.org

In the dinitration of a dimethoxybenzene, the first nitro group is directed to a position ortho or para to a methoxy group. The introduction of this first nitro group deactivates the ring. The position of the second nitro group is then determined by the combined directing effects of the two activating methoxy groups and the deactivating, meta-directing nitro group.

Table 2: Directing Effects of Common Substituents in Electrophilic Nitration

Substituent Effect on Reactivity Directing Effect Reason Reference
-OCH₃ (Methoxy) Strongly Activating Ortho, Para Donates electron density to the ring via resonance, increasing electron density at ortho and para positions. minia.edu.egpressbooks.pub
-CH₃ (Methyl) Weakly Activating Ortho, Para Donates electron density via an inductive effect, stabilizing the carbocation intermediate for ortho/para attack. minia.edu.eglibretexts.org
-NO₂ (Nitro) Strongly Deactivating Meta Withdraws electron density from the ring, making the meta position the least deactivated site for electrophilic attack. minia.edu.egpressbooks.pub
Halogens (-F, -Cl, -Br) Weakly Deactivating Ortho, Para Withdraw electron density inductively (deactivating) but donate via resonance to stabilize ortho/para intermediates. pressbooks.publibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic systems bearing strong electron-withdrawing groups, such as nitro groups, are susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile.

Reactions of 1,4-Dimethoxy-2,5-dinitrobenzene with Nucleophiles (e.g., Piperidine (B6355638), Pyrrolidine)

Research has shown that 1,4-dimethoxy-2,5-dinitrobenzene readily undergoes nucleophilic aromatic substitution with amine nucleophiles like piperidine and pyrrolidine (B122466). researchgate.net In these reactions, one of the nitro groups is displaced by the nucleophile. For instance, reacting purified 1,4-dimethoxy-2,5-dinitrobenzene with piperidine or pyrrolidine results in high yields of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine, respectively. researchgate.netresearchgate.net When a non-purified mixture of dinitro isomers from the nitration of 1,4-dimethoxybenzene is used, the yield of the piperidine adduct is significantly lower. researchgate.net

Yields of Nucleophilic Aromatic Substitution Products
ReactantNucleophileProductYield
1,4-Dimethoxy-2,5-dinitrobenzene (purified)Piperidine1-(2,5-Dimethoxy-4-nitrophenyl)piperidine76% researchgate.net
1,4-Dimethoxy-2,5-dinitrobenzene (purified)Pyrrolidine1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine82% researchgate.net
Dinitro-isomer mixture (from nitration of 1,4-dimethoxybenzene)Piperidine1-(2,5-Dimethoxy-4-nitrophenyl)piperidine15% researchgate.net

Substitution of Halogen Atoms by Nucleophiles in Related Nitroaromatics (e.g., 2,5-Dimethoxy-4-chloronitrobenzene with Sulfur Anions)

In related nitroaromatic systems, halogen atoms can serve as effective leaving groups in SNAr reactions. For example, the reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide (B99878) or sodium disulfide does not lead to the reduction of the nitro group as might be expected. Instead, the chlorine atom is displaced by a sulfur anion or a bis-sulfur anion. researchgate.net This results in the formation of 4,4'-dinitro-2,2',5,5'-tetramethoxydiphenyl-sulfur or 4,4'-dinitro-2,2',5,5'-tetramethoxydiphenyl-bis-sulfur. researchgate.net The presence of the electron-withdrawing nitro group is crucial for activating the ring towards this nucleophilic attack. acsgcipr.org

The general mechanism for SNAr reactions with thiols or their corresponding anions involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a Meisenheimer complex intermediate, followed by the departure of the leaving group to yield the final product. acsgcipr.org The reactivity of heteroaryl halides in these reactions is dependent on the electronic nature of the heteroarene and the position of the halogen. nih.gov

Formation and Decomposition of Meisenheimer Complexes in Nitroaromatic Systems

A key feature of nucleophilic aromatic substitution on electron-deficient aromatic rings is the formation of a Meisenheimer complex. wikipedia.org This complex is a reaction adduct formed between the nitroaromatic compound and the attacking nucleophile. wikipedia.org These intermediates are stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. wikipedia.org

While often transient reactive intermediates, stable Meisenheimer salts can also be isolated. wikipedia.org The formation of these complexes is a critical step in many SNAr reactions. For example, in the reaction of 1,3,5-trinitrobenzene (B165232) with potassium hydroxide (B78521) in methanol, a stable red-colored Meisenheimer complex is formed. wikipedia.org Acidification of this complex can regenerate the starting materials. wikipedia.org

The stability and formation efficiency of Meisenheimer complexes can be influenced by the solvent and the nature of the nucleophile and substrate. rsc.org In some cases, the formation of the Meisenheimer complex is the rate-determining step, while in others, the departure of the leaving group is rate-limiting. researchgate.net The study of Meisenheimer complexes provides valuable insights into the mechanisms of nucleophilic aromatic substitution reactions involving nitroaromatic compounds. rsc.orgnih.gov

Reduction Reactions of Nitro Groups

The transformation of nitro groups into amino functionalities is a fundamental process in the synthesis of anilines and their derivatives, which are vital intermediates in the production of dyes, pharmaceuticals, and polymers. The presence of multiple nitro groups on an aromatic ring, as seen in dinitro- and trinitrobenzenes, introduces the challenge and opportunity of selective reduction.

Conversion of Dinitrobenzenes to Aminoarenes

The conversion of dinitrobenzenes to the corresponding aminoarenes can be achieved through various reductive methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation typically employs catalysts such as palladium, platinum, or nickel to facilitate the reaction with hydrogen gas. This method is often highly efficient, leading to the complete reduction of all nitro groups to yield diaminoarenes. For instance, the hydrogenation of 1,3-dinitrobenzene (B52904) is a common industrial method to produce m-phenylenediamine (B132917). researchgate.netwikipedia.org

Chemical reductions offer an alternative route, often allowing for greater selectivity. The Zinin reduction, discovered in 1842, utilizes alkali metal sulfides, hydrosulfides, or polysulfides to selectively reduce one nitro group in a polynitroaromatic compound. researchgate.netstackexchange.com This selectivity is influenced by steric and electronic factors within the substrate molecule. A general principle for substituted dinitro- and trinitrophenols and their ethers is that a nitro group positioned ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.comechemi.com In the case of "Benzene, 2,5-dimethoxy-1,3-dinitro-", both nitro groups are ortho to a methoxy substituent, suggesting a potential for selective mono-reduction. Another guiding principle is that the least sterically hindered nitro group is often reduced preferentially. stackexchange.com

The choice of reducing agent and reaction conditions plays a crucial role in determining the final product. While strong reducing conditions will typically lead to the corresponding diamine, milder and more selective reagents can favor the formation of a nitroaniline.

It is important to note that the reduction of some substituted dinitroaromatics can be complex. For example, the reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide was found to result in a nucleophilic substitution of the chloro group rather than the reduction of the nitro group. researchgate.net This highlights that the interplay of different functional groups on the aromatic ring can lead to alternative reaction pathways.

Reduction of 1,3-Dinitrobenzene to 3-Nitroaniline (B104315) and m-Phenylenediamine

The reduction of 1,3-dinitrobenzene serves as a classic example of both selective and complete reduction of a dinitroaromatic compound. The reaction can be controlled to yield either 3-nitroaniline through a selective mono-reduction or m-phenylenediamine through a complete reduction of both nitro groups.

Selective mono-reduction is often achieved using the Zinin reduction with reagents like sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) in an aqueous or alcoholic medium. stackexchange.com The reaction with sodium sulfide is believed to proceed through the intermediate formation of nitroso and hydroxylamine (B1172632) species, which are then rapidly reduced to the amine. The stoichiometry and the specific sulfur-containing species present in the reaction mixture can influence the reaction's efficiency. For example, sodium polysulfides prepared with a higher proportion of sulfur have shown greater efficiency in the selective reduction of 1,3-dinitrobenzene to 3-nitroaniline. stackexchange.com

The complete reduction of 1,3-dinitrobenzene to m-phenylenediamine is typically carried out via catalytic hydrogenation. researchgate.netwikipedia.org This industrial process often utilizes a nickel or palladium catalyst under hydrogen pressure. The reaction proceeds stepwise, with the initial formation of 3-nitroaniline, which is then further reduced to m-phenylenediamine under the reaction conditions.

Below is a table summarizing the reduction products of 1,3-dinitrobenzene under different conditions.

Starting MaterialReagent/CatalystProduct(s)Reaction Type
1,3-DinitrobenzeneSodium Sulfide (Na₂S)3-NitroanilineSelective Mono-reduction (Zinin Reduction)
1,3-DinitrobenzeneCatalytic Hydrogenation (e.g., Ni, Pd)m-PhenylenediamineComplete Reduction

Derivatization and Functionalization Strategies for Dinitro Dimethoxybenzenes

Precursor Role in Ligand Synthesis

Dinitro-dialkoxybenzene derivatives are instrumental in the synthesis of sophisticated ligands, which are crucial in the field of coordination chemistry. These ligands can form stable complexes with a wide range of metal ions, finding applications in catalysis and materials science. researchgate.net

Synthesis of Salen-like Ligands from 1,4-Di(n-heptyloxy)-2,5-dinitrobenzene

A notable example of the utility of dinitro-dialkoxybenzenes is the use of 1,4-di(n-heptyloxy)-2,5-dinitrobenzene as a precursor for Salen-like ligands. iucr.orgnih.gov Salen ligands are a class of Schiff base ligands, typically tetradentate, that are well-known for their ability to form stable complexes with transition metals. researchgate.netbeilstein-journals.orgmdpi.comresearchgate.netbeilstein-journals.org The synthesis of these ligands from 1,4-di(n-heptyloxy)-2,5-dinitrobenzene involves the reduction of the nitro groups to amines, followed by condensation with appropriate salicylaldehyde (B1680747) derivatives.

The synthesis of the precursor, 1,4-di(n-heptyloxy)-2,5-dinitrobenzene, is achieved through the nitration of 1,4-di(n-heptyloxy)benzene. iucr.orgnih.gov This reaction typically yields a mixture of the 2,3-dinitro and 2,5-dinitro isomers. iucr.orgnih.gov The desired 2,5-dinitro isomer is the minor product and can be separated from the major 2,3-dinitro isomer by column chromatography. iucr.org

Table 1: Synthesis of 1,4-Di(n-heptyloxy)-2,5-dinitrobenzene

Reactant Reagents Conditions Products Yield Reference

Building Blocks for Complex Aromatic Systems

The reactivity of the nitro groups in dinitro-dimethoxybenzenes makes them valuable starting materials for the synthesis of more intricate aromatic and heterocyclic structures. These transformations often involve the reduction of the nitro groups followed by cyclization reactions.

Precursors for Ring-Fused Heterocycles (e.g., Benzimidazolequinones)

While direct synthesis of benzimidazolequinones from "Benzene, 2,5-dimethoxy-1,3-dinitro-" is not extensively documented in the provided search results, the general strategy of using dinitroaromatic compounds as precursors for fused heterocycles is a well-established synthetic route. researchgate.netorganic-chemistry.orgscience.gov The synthesis of such complex structures often involves the reduction of the nitro groups to amino groups, which can then undergo condensation and cyclization reactions to form fused heterocyclic rings. For instance, the reduction of dinitroindazoles has been shown to lead to the formation of fused pyrazole (B372694) or thiazole (B1198619) rings. researchgate.net Similarly, ozonolysis of dimethoxybenzenes can lead to the formation of various heterocycles through ring-closure reactions of the oxidative products. clockss.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of Dinitro Dimethoxybenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "Benzene, 2,5-dimethoxy-1,3-dinitro-" is predicted to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern, the two aromatic protons are in different chemical environments and are expected to appear as distinct signals. Similarly, the two methoxy groups are also in non-equivalent positions and should give rise to separate signals.

The electron-withdrawing nature of the two nitro groups will cause a significant downfield shift for the aromatic protons. The proton at the C4 position, being situated between two nitro groups (at C3 and C5 relative to its position), would experience the strongest deshielding effect and is expected to have the highest chemical shift. The proton at the C6 position would be less deshielded. The methoxy groups, being electron-donating, will have their protons appear at a lower chemical shift compared to the aromatic protons.

Predicted ¹H NMR Data for Benzene (B151609), 2,5-dimethoxy-1,3-dinitro-

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (C4-H)~ 8.5 - 8.8Singlet
Aromatic H (C6-H)~ 7.5 - 7.8Singlet
Methoxy H (C2-OCH₃)~ 4.0 - 4.2Singlet
Methoxy H (C5-OCH₃)~ 4.0 - 4.2Singlet

Note: These are estimated values based on the analysis of related compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In "Benzene, 2,5-dimethoxy-1,3-dinitro-", all eight carbon atoms are chemically non-equivalent, and therefore, eight distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

The carbons attached to the electronegative nitro and oxygen atoms will be significantly deshielded and appear at higher chemical shifts (downfield). The carbons bearing the nitro groups (C1 and C3) are expected to be the most downfield, followed by the carbons attached to the methoxy groups (C2 and C5). The aromatic carbons bearing hydrogen atoms (C4 and C6) will appear at intermediate chemical shifts, while the methoxy carbons will be the most shielded and appear at the lowest chemical shift (upfield).

Predicted ¹³C NMR Data for Benzene, 2,5-dimethoxy-1,3-dinitro-

Carbon Predicted Chemical Shift (ppm)
C1 (-NO₂)~ 145 - 150
C2 (-OCH₃)~ 155 - 160
C3 (-NO₂)~ 145 - 150
C4 (Ar-H)~ 120 - 125
C5 (-OCH₃)~ 155 - 160
C6 (Ar-H)~ 110 - 115
C2-OCH₃~ 55 - 60
C5-OCH₃~ 55 - 60

Note: These are estimated values based on the analysis of related compounds. Actual experimental values may vary.

Distinguishing Isomers Based on NMR Shifts

The number of signals in both the ¹H and ¹³C NMR spectra is a critical factor in distinguishing between different isomers of dinitro-dimethoxybenzene. The symmetry of each isomer directly influences the number of non-equivalent protons and carbons.

For example, an isomer with a higher degree of symmetry will show fewer signals in its NMR spectra. "Benzene, 2,5-dimethoxy-1,3-dinitro-" has no plane of symmetry, leading to the maximum number of possible signals for its constituent atoms. In contrast, a more symmetrical isomer like 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) possesses a center of inversion, which would result in fewer signals (one signal for the two equivalent aromatic protons, one for the two equivalent methoxy groups, and three for the six equivalent aromatic carbons). By carefully analyzing the number of signals, their chemical shifts, and their coupling patterns (if any), one can definitively identify the specific isomer. vaia.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "Benzene, 2,5-dimethoxy-1,3-dinitro-", the molecular formula is C₈H₈N₂O₆, corresponding to a molecular weight of approximately 228.16 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 228. The fragmentation pattern would likely involve the loss of nitro groups (-NO₂, 46 amu), methoxy groups (-OCH₃, 31 amu), and other small neutral molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ followed by the loss of CO.

Predicted Mass Spectrometry Data for Benzene, 2,5-dimethoxy-1,3-dinitro-

m/z Predicted Fragment
228[M]⁺
182[M - NO₂]⁺
152[M - NO₂ - NO]⁺ or [M - 2NO₂ + H]⁺
197[M - OCH₃]⁺
167[M - OCH₃ - NO]⁺

Note: The relative intensities of these peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Benzene, 2,5-dimethoxy-1,3-dinitro-" is expected to show characteristic absorption bands for the nitro groups, methoxy groups, and the aromatic ring.

The most prominent features will be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups. The C-O stretching of the methoxy groups and the C-H stretching of the aromatic and methyl protons will also be present.

Predicted IR Absorption Bands for Benzene, 2,5-dimethoxy-1,3-dinitro-

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Nitro (NO₂)~ 1520 - 1560Asymmetric Stretch
Nitro (NO₂)~ 1340 - 1370Symmetric Stretch
Aromatic C-H~ 3000 - 3100Stretch
Aliphatic C-H (in OCH₃)~ 2850 - 2960Stretch
C-O (Methoxy)~ 1200 - 1275Asymmetric Stretch
C-O (Methoxy)~ 1000 - 1075Symmetric Stretch
Aromatic C=C~ 1450 - 1600Ring Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, particularly those with electron-withdrawing and electron-donating groups, exhibit characteristic absorption bands in the UV-Vis region.

For "Benzene, 2,5-dimethoxy-1,3-dinitro-", the presence of the nitro groups (chromophores) and methoxy groups (auxochromes) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used. For instance, related dinitrobenzene compounds show absorption maxima in the range of 230-280 nm. nist.gov

X-ray Crystallography and Solid-State Structural Analysis

A definitive analysis of the solid-state structure of Benzene, 2,5-dimethoxy-1,3-dinitro- through X-ray crystallography has not been reported in the reviewed scientific literature. Such an analysis would provide crucial insights into the molecule's three-dimensional arrangement and the non-covalent interactions that govern its crystal packing.

Determination of Molecular Conformation and Planarity

Without experimental crystallographic data, the precise molecular conformation and the degree of planarity of the benzene ring and its substituents for Benzene, 2,5-dimethoxy-1,3-dinitro- remain undetermined. Theoretical and computational studies, which could offer predictions on these parameters, were also not found during the search.

Analysis of Dihedral Angles of Nitro Groups

The dihedral angles between the nitro groups and the benzene ring are a critical feature of dinitro-aromatic compounds, influencing their electronic properties and intermolecular interactions. However, for Benzene, 2,5-dimethoxy-1,3-dinitro-, these specific angular relationships have not been experimentally determined.

Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-Stacking)

The nature and geometry of intermolecular interactions, such as C-H···O hydrogen bonds and potential π-stacking, are fundamental to understanding the solid-state architecture of this compound. The absence of a determined crystal structure precludes any detailed analysis of these interactions.

Crystal Packing Arrangements and Disorder Phenomena

Information regarding the crystal packing arrangement and the potential for any disorder phenomena within the crystal lattice of Benzene, 2,5-dimethoxy-1,3-dinitro- is not available.

Advanced Materials and Chemical Applications of Dinitro Dimethoxybenzene Derivatives

Precursors for Electron-Deficient Aromatic Compounds

The inherent electron-deficient nature of the aromatic ring in Benzene (B151609), 2,5-dimethoxy-1,3-dinitro- makes it a suitable starting material for the synthesis of more complex electron-deficient compounds. The two nitro groups significantly lower the electron density of the benzene ring, rendering it susceptible to certain chemical transformations that can lead to the formation of novel materials with tailored electronic properties.

The reduction of the nitro groups can be controlled to yield various amino-substituted derivatives. These anilines are less electron-rich than their non-nitrated counterparts and can serve as building blocks for the synthesis of electron-deficient polymers and other functional organic materials. For instance, diamino-dimethoxybenzene derivatives can be polymerized with suitable comonomers to create polymers with specific electronic and optical properties, which are of interest in the field of organic electronics.

Components in Charge-Transfer Materials

The molecular architecture of Benzene, 2,5-dimethoxy-1,3-dinitro-, featuring both electron-donating (methoxy) and electron-accepting (dinitro) substituents, makes it a prime candidate for the formation of charge-transfer (CT) complexes. nih.govlibretexts.orgyoutube.com In such complexes, the electron-rich methoxy (B1213986) groups can act as a donor component, while the electron-deficient dinitro-substituted ring serves as an acceptor.

The formation of CT complexes is a critical aspect in the design of organic conductors and semiconductors. nih.gov The interaction between the donor and acceptor moieties can lead to the development of materials with unique optical and electronic properties, including enhanced conductivity. While specific studies on charge-transfer complexes involving Benzene, 2,5-dimethoxy-1,3-dinitro- are not extensively documented, the principles of CT complex formation with nitroaromatics are well-established. nih.govyoutube.com The study of analogous systems, such as naphthalene (B1677914) diimides forming emissive ground-state CT complexes with aromatic solvents, provides a strong indication of the potential of this dinitro-dimethoxybenzene derivative in the field of charge-transfer materials. researchgate.net

Intermediates in the Synthesis of Diverse Organic Compounds

Benzene, 2,5-dimethoxy-1,3-dinitro- serves as a versatile intermediate in the synthesis of a variety of more complex organic molecules. Its reactivity is largely dictated by the presence of the nitro groups, which activate the benzene ring towards nucleophilic aromatic substitution (SNAr) and can themselves be transformed into other functional groups through reduction. masterorganicchemistry.comlibretexts.orglibretexts.org

One of the key reactions is the selective reduction of one or both nitro groups to amino groups. oup.comstackexchange.com This transformation opens up a wide range of synthetic possibilities, as the resulting amino groups can be further functionalized to introduce new molecular fragments. For example, the reduction of dinitroarenes to nitroanilines using reagents like hydrazine (B178648) hydrate (B1144303) is a well-established synthetic route. oup.com

Furthermore, the nitro groups on the aromatic ring facilitate nucleophilic aromatic substitution, where a nucleophile can displace a suitable leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org While the methoxy groups are not typical leaving groups, under certain conditions, their displacement can be achieved. More commonly, if a halogen were present on the ring, it would be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse and complex molecular architectures.

The electrochemical reduction of 2,5-dimethoxy nitrobenzene (B124822) derivatives has also been studied, revealing the formation of nitro radical anions. researchgate.netresearchgate.net This electrochemical behavior highlights the potential for this class of compounds to be used in electro-organic synthesis, providing an alternative pathway for the generation of reactive intermediates.

Development of High Energy Density Materials (for analogous nitroaromatics)

Nitroaromatic compounds are a well-known class of energetic materials due to the presence of the nitro group, which is an excellent oxidizer. The high nitrogen and oxygen content in these molecules contributes to a high heat of formation and the generation of a large volume of gaseous products upon decomposition, which are key characteristics of high-energy-density materials (HEDMs).

While specific studies on Benzene, 2,5-dimethoxy-1,3-dinitro- as an energetic material are limited, research on analogous nitroaromatic compounds provides strong evidence for its potential in this field. For example, the thermal decomposition of related compounds like 3,5-difluoro-2,4,6-trinitroanisole has been studied to understand the reaction pathways and energy release. mdpi.com The primary decomposition of such molecules often involves the cleavage of the C-NO2 bond, initiating a cascade of exothermic reactions. mdpi.com

The introduction of multiple nitro groups onto an aromatic ring, as is the case with Benzene, 2,5-dimethoxy-1,3-dinitro-, significantly increases its energetic potential. The methoxy groups, while not as energetic as nitro groups, can influence the stability and sensitivity of the compound. The balance between energetic performance and stability is a critical factor in the development of new HEDMs, and dinitro-dimethoxybenzene derivatives represent a class of compounds where this balance can be fine-tuned through chemical modification.

Precursors for Molecular Switches, Transistors, and Memory Devices (for derived compounds)

The field of molecular electronics aims to use individual molecules or small ensembles of molecules as active components in electronic devices. researchgate.netmdpi.com While direct applications of Benzene, 2,5-dimethoxy-1,3-dinitro- in this area have not been reported, its derivatives hold potential as precursors for the synthesis of molecules with switching or memory capabilities.

The functional groups on the dinitro-dimethoxybenzene core can be elaborated to introduce photochromic or redox-active moieties. For example, the amino groups obtained from the reduction of the nitro groups can be used as anchor points to attach other functional units. These modifications could lead to the creation of molecules that can switch between two or more stable states in response to external stimuli such as light or an electric field. Such molecular switches are the fundamental building blocks for molecular-scale transistors and memory elements.

Theoretical studies on dinitro-based molecular devices have shown that the electronic properties of such molecules can be modulated by their charge state, which is a key principle for the design of molecular memory. researchgate.net Although significant synthetic efforts would be required to transform Benzene, 2,5-dimethoxy-1,3-dinitro- into a functional molecular electronic device, its polysubstituted aromatic core provides a versatile platform for the development of such advanced materials.

Future Research Directions in Benzene, 2,5 Dimethoxy 1,3 Dinitro Chemistry

Targeted Synthesis with Enhanced Regioselectivity and Yield

A primary focus of future research will be the development of synthetic protocols that offer superior control over the regiochemistry of nitration and other substitution reactions on dimethoxybenzene precursors. While methods for the dinitration of p-xylene (B151628) exist, achieving high yields of the desired 2,5-dimethoxy-1,3-dinitro isomer specifically can be challenging due to the formation of other isomers. nih.gov

Future investigations should explore:

Advanced Catalytic Systems: The use of novel catalysts, including solid acid catalysts and zeolites, could provide shape-selective environments that favor the formation of the 1,3-dinitro isomer.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivity while enhancing safety, particularly for nitration reactions.

Protecting Group Strategies: The judicious use of temporary protecting groups on the dimethoxybenzene ring could direct nitration to the desired positions, followed by a deprotection step to yield the target molecule with high purity.

The nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the directing effect of the fluorine atom. mdpi.com Further exploration of variously substituted dimethoxybenzenes could provide valuable insights into controlling the regioselectivity of nitration.

Exploration of Novel Reaction Pathways and Derivatization Strategies

The rich functionality of "Benzene, 2,5-dimethoxy-1,3-dinitro-" provides a versatile platform for a wide range of chemical transformations. Future research will undoubtedly delve into new ways to derivatize this scaffold to access a broader chemical space.

Key areas for exploration include:

Selective Reduction: Developing methods for the selective reduction of one nitro group in the presence of the other would open up pathways to a variety of aminonitro-dimethoxybenzene derivatives. These intermediates are valuable for the synthesis of dyes, pharmaceuticals, and electroactive materials. The reduction of 1,3-dinitrobenzene (B52904) to 3-nitroaniline (B104315) serves as a precedent for this type of selective transformation. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack. Investigating a wider array of nucleophiles and reaction conditions will lead to the synthesis of novel derivatives with tailored electronic and steric properties.

Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to halogenated derivatives of the "Benzene, 2,5-dimethoxy-1,3-dinitro-" core could enable the construction of complex molecular architectures.

Electrochemical studies on 2,5-dimethoxy nitrobenzene (B124822) derivatives have shown the generation of stable nitro radical anions. researchgate.net Further investigation into the reactivity of these radical species could uncover novel reaction pathways and synthetic applications.

Development of New Functional Materials Based on Nitro-Dimethoxybenzene Scaffolds

The inherent electronic properties of the nitro-dimethoxybenzene core, characterized by electron-donating methoxy (B1213986) groups and electron-withdrawing nitro groups, make it an attractive building block for functional materials.

Future research in this area should focus on:

Organic Electronics: Incorporating the "Benzene, 2,5-dimethoxy-1,3-dinitro-" unit into larger conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The push-pull nature of the scaffold can be exploited to tune the HOMO-LUMO energy levels of the resulting materials.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions involving the nitro and methoxy groups can be harnessed to direct the self-assembly of these molecules into well-defined supramolecular structures. Core-substituted naphthalene-diimides (cNDIs) have demonstrated versatility as scaffolds for supramolecular assembly and functional materials, providing a model for what could be achieved with nitro-dimethoxybenzene-based systems. researchgate.net

Energetic Materials: While the dinitro derivatives of p-xylene have been studied as energetic materials, a detailed investigation into the energetic properties of "Benzene, 2,5-dimethoxy-1,3-dinitro-" could reveal its potential in this area. nih.gov The substitution pattern significantly influences the stability and energy release characteristics of such compounds.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Benzene, 2,5-dimethoxy-1,3-dinitro-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify methoxy (-OCH3_3) and nitro (-NO2_2) group positions. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in 1H^1H-NMR, while aromatic protons adjacent to nitro groups show downfield shifts (δ 8.0–9.0 ppm) .
  • Infrared (IR) Spectroscopy : Key peaks include symmetric/asymmetric NO2_2 stretching (~1520 cm1^{-1} and ~1350 cm1^{-1}) and C-O-C stretching (1250–1050 cm1^{-1}) for methoxy groups .
  • Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight (C7_7H6_6N2_2O5_5; theoretical 198.13 g/mol) and fragmentation patterns, such as loss of NO2_2 (46 amu) or OCH3_3 (31 amu) .

Q. How should experimental protocols be designed to synthesize Benzene, 2,5-dimethoxy-1,3-dinitro-?

  • Methodological Answer :

  • Step 1 : Start with a benzene derivative (e.g., 1,3-dinitrobenzene). Introduce methoxy groups via nucleophilic aromatic substitution using methoxide ions under alkaline conditions (e.g., NaOCH3_3 in DMF at 80–100°C) .
  • Step 2 : Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to avoid over-nitration or demethylation. Monitor yields via HPLC or TLC.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity (>95%) using elemental analysis .

Advanced Research Questions

Q. What computational approaches predict the reactivity of Benzene, 2,5-dimethoxy-1,3-dinitro- in electrophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Nitro groups are meta-directing, while methoxy groups are ortho/para-directing, leading to regioselectivity conflicts .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near nitro groups) to predict attack by electrophiles like NO2+_2^+.
  • Example : In nitration reactions, DFT simulations show competing pathways for substitution at positions 4 vs. 6, influenced by solvent polarity .

Q. How do structural modifications (e.g., substituent position) impact the compound’s stability and applications in materials science?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare thermal stability of 2,5-dimethoxy-1,3-dinitro- vs. analogs (e.g., 2-methyl-1,3-dinitrobenzene). Nitro groups reduce thermal stability, while methoxy groups may enhance solubility .
  • Electrochemical Studies : Evaluate redox activity in energy storage (e.g., as a quinone analog in Mg-ion batteries). Similar compounds (e.g., 2,5-dimethoxy-1,4-benzoquinone) show reversible redox behavior at ~2.5 V vs. Mg/Mg2+^{2+} .

Q. What strategies resolve contradictions in reported spectroscopic data for nitroaromatic compounds?

  • Methodological Answer :

  • Cross-Validation : Compare IR and NMR data across databases (e.g., NIST Chemistry WebBook ). Discrepancies in NO2_2 peak positions may arise from solvent effects or crystal packing.
  • Synchrotron X-ray Diffraction : Resolve ambiguities in nitro group orientation (e.g., coplanar vs. twisted with the benzene ring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.